Red-Shifted Photolysis Wavelength vs. Unsubstituted 2-Nitrobenzyl (CNB) Caging Group
The 4,5-dimethoxy substitution on the nitrobenzyl ring of the target compound shifts the absorption maximum (λmax) from ~272 nm to ~350 nm relative to the unsubstituted 2-nitrobenzyl (CNB) chromophore [1]. This 78 nm bathochromic shift allows the use of near-UV light (350–365 nm) for photolysis instead of the more cytotoxic UV-C range (<280 nm), a critical parameter for maintaining cell viability in live-cell uncaging experiments. The photolysis quantum yield for the DMNB chromophore is Φ = 0.05 (ε350 = 5700 M⁻¹cm⁻¹) [2], while CNB-based cages typically exhibit quantum yields in the 0.1–0.8 range but require shorter wavelengths that cause significantly greater DNA and protein damage.
| Evidence Dimension | Absorption maximum (λmax) of the photolabile chromophore |
|---|---|
| Target Compound Data | λmax ≈ 350 nm (DMNB chromophore); Φ ≈ 0.05 at 350 nm |
| Comparator Or Baseline | Parent 2-nitrobenzyl (CNB): λmax ≈ 272 nm; Φ = 0.1–0.8 at 260–280 nm |
| Quantified Difference | Δλ ≈ 78 nm red-shift; approximately 10-fold lower photon energy required for photolysis onset |
| Conditions | UV-visible absorption spectroscopy in acetonitrile or aqueous buffer (chromophore-level comparison) |
Why This Matters
For live-cell imaging or in vivo uncaging studies, phototoxicity scales inversely with wavelength; a 78 nm red-shift directly reduces cellular damage and expands the usable light source range to common 350 nm LED or 355 nm laser lines.
- [1] Model Compounds of Caged Capsaicin. American Chemical Society. The 4,5-dimethoxy groups increase maximum UV absorption wavelength from 272 to 330 nm. View Source
- [2] Kennedy DP, Brown DC, Burdette SC. Probing Nitrobenzhydrol Uncaging Mechanisms Using FerriCast. Org Lett. 2010;12(20):4486-4489. FC-DMNB utilizes DMNB caging chromophore with Φ = 0.05, ε350 = 5700 M⁻¹cm⁻¹. View Source
